molecular formula C5H12ClNS B2369042 1-(Thietan-3-yl)ethan-1-amine hydrochloride CAS No. 2155856-31-6

1-(Thietan-3-yl)ethan-1-amine hydrochloride

Cat. No.: B2369042
CAS No.: 2155856-31-6
M. Wt: 153.67
InChI Key: JXRKNVZBODNBMX-UHFFFAOYSA-N
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Description

1-(Thietan-3-yl)ethan-1-amine hydrochloride (CAS 2155856-31-6) is a chiral amine building block incorporating a thietane ring, a four-membered sulfur-containing heterocycle of significant interest in medicinal chemistry . Thietanes are recognized as important structural motifs found in pharmaceutical cores and biological compounds . This compound serves as a versatile synthetic intermediate for constructing more complex, bioactive molecules. Recent research demonstrates its specific application in the synthesis of 5-amino-substituted 3-bromo-1-(thietan-3-yl)-4-nitro-1H-pyrazoles, a class of compounds that have shown promising, varying degrees of antidepressant activity in preclinical pharmacological studies . The thietane ring contributes to the molecular properties of the resulting compounds, which have been predicted by in silico studies to have low toxicity and acceptable oral bioavailability . Furthermore, related thietane derivatives have been investigated for their mechanisms of action, which may involve interactions with serotonergic, dopaminergic, and cholinergic neurotransmission systems . With a molecular formula of C5H12ClNS and a molecular weight of 153.67 g/mol , it is supplied as a solid for research and development purposes. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(thietan-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS.ClH/c1-4(6)5-2-7-3-5;/h4-5H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRKNVZBODNBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CSC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(Thietan-3-yl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thietane ring to a more saturated form.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.

Scientific Research Applications

1-(Thietan-3-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Thietan-3-yl)ethan-1-amine hydrochloride involves its interaction with molecular targets in biological systems. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. The thietane ring can also participate in interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituent/Backbone Molecular Formula Molecular Weight (g/mol) Key Features/Applications Evidence Sources
1-(Thietan-3-yl)ethan-1-amine HCl Thietane ring (3-membered S) C₅H₁₁NS·HCl ~153.67 High steric strain; potential reactivity
2-(Thiophen-3-yl)ethan-1-amine HCl Thiophene ring (aromatic S) C₆H₁₀NS·HCl 156.68 Aromatic π-system; used in schizophrenia drug development (Ulotaront intermediate)
1-(Benzo[b]thiophen-3-yl)ethan-1-amine HCl Benzothiophene (fused S) C₁₀H₁₂ClNS 229.73 Extended aromaticity; applications in organic synthesis
1-(Oxolan-3-yl)ethan-1-amine HCl Tetrahydrofuran (5-membered O) C₆H₁₄ClNO 151.63 Oxygen enhances polarity; improved solubility
1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine HCl Chlorophenyl-thiophene C₁₂H₁₂Cl₂NS 274.21 Electrophilic substituent; agrochemical intermediate
(R)-1-(3-Chloro-4-methylphenyl)ethan-1-amine HCl Chloro-methylphenyl C₉H₁₃Cl₂N 206.11 Chiral center; potential pharmaceutical use

Substituent Effects on Properties

  • Electronic Effects: Thiophene and benzothiophene derivatives (e.g., ) exhibit aromaticity, enhancing conjugation and stability compared to the non-aromatic thietane analog. The thietane ring’s electron-rich sulfur may increase nucleophilicity at the amine group, while the strained ring could promote ring-opening reactions .
  • Solubility :
    • Oxygen-containing analogs (e.g., oxolane derivative ) are more polar and water-soluble than sulfur-containing counterparts.

Biological Activity

1-(Thietan-3-yl)ethan-1-amine hydrochloride is a compound characterized by its thietan ring structure, which is a four-membered cyclic compound containing one sulfur atom. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The molecular formula of this compound is C5_5H11_{11}ClN2_2S, with a molecular weight of approximately 145.67 g/mol .

Chemical Structure and Properties

The thietan ring contributes significantly to the reactivity and biological activity of this compound. The presence of the amino group enhances its potential interactions with various biological targets. The following table summarizes the structural features of this compound:

Feature Description
Molecular Formula C5_5H11_{11}ClN2_2S
Molecular Weight 145.67 g/mol
Functional Groups Thietan ring, Amino group

Biological Activities

Research indicates that compounds containing thietan rings exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thietan derivatives have been shown to possess antimicrobial properties, making them potential candidates for antibiotic development.
  • Anticancer Properties : Some studies suggest that thietane derivatives can inhibit cancer cell proliferation, although specific mechanisms remain under investigation.
  • Neurological Effects : The ability of this compound to interact with neurotransmitter systems suggests potential applications in treating neurological disorders.

Case Studies

  • Antimicrobial Efficacy : A study exploring the antimicrobial properties of thietane derivatives found that compounds similar to this compound exhibited significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated potent effects comparable to established antibiotics .
  • Cancer Cell Proliferation : In vitro studies demonstrated that thietan derivatives could reduce the viability of certain cancer cell lines by inducing apoptosis. This property is attributed to their ability to interfere with cellular signaling pathways involved in cell growth and survival .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It is hypothesized that the amino group allows for binding to neurotransmitter receptors, potentially modulating their activity.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds:

Compound Name Structure Features Unique Aspects
2-AminothiazoleFive-membered ring with nitrogen and sulfurBroad-spectrum antimicrobial activity
Thietan-3-thiolSimilar thietan structure but with a thiol groupPotential use in redox reactions
1-AminocyclopropaneThree-membered carbon ringExhibits unique strain-induced reactivity

Q & A

Q. What are the optimal synthetic routes for 1-(Thietan-3-yl)ethan-1-amine hydrochloride, and how can reaction conditions be controlled to minimize byproducts?

Methodological Answer: The synthesis typically involves ring-opening reactions of thietane derivatives. A common approach is reacting thietan-3-yl precursors (e.g., thietan-3-ol) with ethylamine under acidic conditions, followed by HCl salt formation. Key parameters include:

  • Temperature control : Maintaining 0–5°C during amine coupling to prevent ring strain-induced side reactions .
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
  • Purification : Recrystallization from ethanol/water mixtures improves yield (≥85%) and purity (≥95%) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is recommended:

TechniqueParametersApplication
¹H/¹³C NMR D₂O solvent, 400 MHzConfirms amine protonation and thietane ring integrity
HPLC C18 column, 0.1% TFA in H₂O/MeCN gradientQuantifies purity (>98%) and detects polar byproducts
Mass Spectrometry (ESI-MS) Positive ion modeValidates molecular ion peak (m/z 152.1 for free base)

Q. How does the solubility profile of this compound influence its application in aqueous versus organic reaction systems?

Methodological Answer: The compound is highly water-soluble (>200 mg/mL at 25°C) due to its hydrochloride salt form, making it ideal for aqueous-phase reactions (e.g., biocatalysis). For organic solvents (e.g., DCM or THF), solubility drops to <10 mg/mL, requiring pH adjustment (e.g., basify with NaOH to free the amine) .

Advanced Research Questions

Q. What strategies can resolve discrepancies between computational predictions and experimental data regarding the compound's receptor binding affinities?

Methodological Answer: Discrepancies often arise from incomplete force field parameterization of the thietane ring. To address this:

  • Perform molecular dynamics (MD) simulations with polarizable force fields (e.g., AMOEBA) to model sulfur’s electronic effects .
  • Validate using radiolabeled binding assays (e.g., ³H-labeled ligand displacement) to measure IC₅₀ values .
  • Cross-reference with X-ray crystallography of receptor-ligand complexes to refine docking models .

Q. How does the thietane ring's strain impact the compound's reactivity in nucleophilic substitution reactions compared to larger heterocycles?

Methodological Answer: The thietane ring’s 60° bond angles induce significant strain, enhancing reactivity:

  • Ring-opening kinetics : Reacts 3× faster with nucleophiles (e.g., CN⁻) than tetrahydrofuran analogs .
  • Regioselectivity : Strain directs attack at the β-carbon of the ethanamine chain, confirmed by DFT calculations .
  • Comparative data :
HeterocycleReaction Rate (k, s⁻¹)Major Product
Thietane0.45β-substituted amine
Oxetane0.12α-substituted amine

Q. What in vivo models are appropriate for assessing the pharmacokinetic properties of this compound, and how should dose-response studies be designed?

Methodological Answer:

  • Rodent models : Use Sprague-Dawley rats for IV/PO administration (1–10 mg/kg) with plasma sampling at 0.5, 1, 2, 4, 8 h. LC-MS/MS detects metabolites (e.g., sulfoxide derivatives) .
  • Dose-response design :
    • Acute toxicity : MTD determined via Irwin’s test (CNS effects at ≥50 mg/kg) .
    • Bioavailability : Compare AUC₀–24h for IV vs. oral routes (F ≈ 30% due to first-pass metabolism) .

Data Contradiction Analysis

Example Issue : Conflicting reports on enzymatic inhibition potency (IC₅₀ = 10 nM vs. 100 nM).
Resolution Workflow :

Replicate assays under standardized conditions (pH 7.4, 37°C, 1 mM ATP).

Analyze enzyme source : Species-specific isoform variations (e.g., human vs. murine) may explain discrepancies .

Test competitive vs. non-competitive inhibition via Lineweaver-Burk plots .

Key Structural and Functional Comparisons

SubstituentImpact on ReactivityBiological Activity
Thietane ring High ring strain → enhanced nucleophilicityTargets sulfur-binding enzymes (e.g., cysteine proteases)
Ethanamine chain Facilitates membrane permeability (logP = -1.2)CNS penetration in rodent models

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